Gonadorelin acetate hydrate

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBWZCWPKJOGPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H81N17O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33515-09-2 (Parent) |

Source

|

| Record name | Gonadorelin acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52699-48-6 |

Source

|

| Record name | Gonadorelin acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Gonadorelin Acetate for Research

This guide provides a comprehensive technical overview of the methodologies for synthesizing gonadorelin acetate, a synthetic decapeptide analogue of the endogenous gonadotropin-releasing hormone (GnRH), for research applications. Designed for researchers, chemists, and drug development professionals, this document delves into the core principles of peptide synthesis, offering a rationale for methodological choices, detailed experimental protocols, and robust quality control measures to ensure the synthesis of high-purity gonadorelin acetate.

Introduction: The Significance of Gonadorelin Acetate in Research

Gonadorelin, with the amino acid sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, is a critical regulator of the hypothalamic-pituitary-gonadal axis.[1] It stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), making it an invaluable tool in reproductive endocrinology research.[2][3][4] Its synthetic acetate salt, gonadorelin acetate, is widely used to study fertility, hormone-sensitive cancers, and other reproductive disorders.[5][6][7][8] The synthesis of high-purity gonadorelin acetate is paramount for obtaining reliable and reproducible experimental results.

This guide will explore the prevalent synthetic strategies, focusing on solid-phase peptide synthesis (SPPS) as the cornerstone of modern peptide production, while also considering liquid-phase and hybrid approaches.

Strategic Approaches to Gonadorelin Acetate Synthesis

The synthesis of a decapeptide like gonadorelin can be approached through several methodologies, each with distinct advantages and challenges. The choice of strategy often depends on the desired scale, purity requirements, and available expertise.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

Developed by Bruce Merrifield, SPPS is the most common method for synthesizing peptides like gonadorelin.[2][9][10] The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner.[10][11] This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. Two primary orthogonal protection schemes dominate SPPS: Boc/Bzl and Fmoc/tBu.

The Boc/Bzl strategy is a classic approach where the temporary Nα-amino protecting group is the acid-labile Boc group, and side-chain protection is typically achieved with benzyl-based groups.[12]

-

Deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14]

-

Cleavage: Final cleavage from the resin and removal of side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF).[13]

While robust, the requirement for hazardous HF has led to a decline in its use in favor of the milder Fmoc/tBu strategy.

The Fmoc/tBu strategy is the most widely used method for SPPS today.[15][16] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.

-

Deprotection: The Fmoc group is removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[16]

-

Cleavage: The final cleavage from the resin and removal of side-chain protecting groups are performed with a strong acid, most commonly TFA, often in the presence of scavengers to prevent side reactions.[16]

The milder conditions of the Fmoc/tBu strategy make it highly compatible with a wide range of peptide sequences and automated synthesizers.

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the peptide chain is elongated in solution.[11] This method is advantageous for large-scale synthesis as it avoids the use of expensive resins. However, it requires purification after each coupling step, making it more labor-intensive for long peptides. A convergent approach, where smaller peptide fragments are synthesized and then coupled, can improve efficiency.[11]

Solid-Liquid Hybrid Synthesis

A hybrid approach combines the benefits of both SPPS and LPPS.[17] Peptide fragments can be synthesized on a solid support, cleaved while still protected, and then coupled in solution.[17] This strategy can be cost-effective for large-scale production by reducing the consumption of expensive resins.[17]

Core Synthesis Workflow and Protocols

The following sections detail the key stages of gonadorelin acetate synthesis, with a focus on the prevalent Fmoc/tBu SPPS methodology.

Resin Selection and First Amino Acid Attachment

The choice of resin is critical as it determines the C-terminal functionality of the peptide. For gonadorelin, which has a C-terminal amide (Gly-NH₂), a Rink Amide resin is a suitable choice.

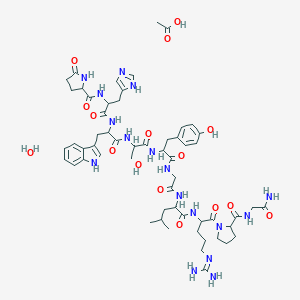

Diagram 1: Chemical Structure of Gonadorelin Acetate

Caption: Chemical structure of Gonadorelin Acetate.

Stepwise Elongation via Fmoc-SPPS

The iterative process of deprotection, activation, and coupling is the heart of SPPS.

Diagram 2: Fmoc-SPPS Workflow for Gonadorelin Synthesis

Caption: Fmoc-SPPS workflow for Gonadorelin synthesis.

Protocol 1: Single Coupling Cycle (Fmoc-SPPS)

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) with a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each amino acid in the gonadorelin sequence.

Cleavage and Global Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Protocol 2: Cleavage from Resin

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing TFA as the main component and scavengers to protect sensitive residues. A common mixture is TFA/TIS (triisopropylsilane)/water (95:2.5:2.5 v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Drying: Dry the crude peptide under vacuum.

Acetate Salt Formation

The final step involves converting the peptide into its acetate salt, which is typically more stable and soluble.

Protocol 3: Acetate Salt Formation

-

Dissolution: Dissolve the crude peptide in water or a dilute acetic acid solution.

-

Ion Exchange (Optional): For higher purity, the peptide solution can be passed through an anion-exchange resin pre-equilibrated with acetate.

-

Lyophilization: Freeze-dry the peptide solution to obtain gonadorelin acetate as a white, fluffy powder.

Purification and Characterization: Ensuring Research-Grade Quality

Purification and rigorous characterization are non-negotiable steps to ensure the identity, purity, and potency of the synthesized gonadorelin acetate.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic peptides.[18]

| Parameter | Typical Condition | Rationale |

| Column | C18, 5-10 µm particle size | Provides good retention and resolution for peptides of this size. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and ion-pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide. |

| Gradient | 5-60% B over 30-60 min | A gradual increase in organic solvent separates the target peptide from impurities. |

| Detection | UV at 214/280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues (Trp, Tyr). |

The fractions containing the pure peptide are collected, pooled, and lyophilized.

Analytical Characterization

A battery of analytical techniques should be employed to confirm the quality of the final product.

| Technique | Purpose | Expected Result for Gonadorelin |

| Analytical RP-HPLC | Purity assessment | A single major peak, typically >98% purity.[19] |

| Mass Spectrometry (MS) | Identity confirmation | Observed mass should match the calculated molecular weight of gonadorelin (1182.3 Da).[20] |

| Amino Acid Analysis | Compositional verification | The molar ratios of the constituent amino acids should match the theoretical values.[20] |

Diagram 3: Mass Spectrometry Principle for Peptide Identification

Caption: Principle of mass spectrometry for peptide identification.

Common Impurities and Quality Control

During synthesis, several impurities can arise, including:

-

Deletion sequences: Resulting from incomplete coupling reactions.

-

Truncated sequences: Formed by premature chain termination.

-

Diastereomers: Racemization of amino acids during activation.

-

Side-chain modifications: Incomplete deprotection or reaction with scavengers.

Pharmacopeial standards list potential impurities, such as des-Gly¹⁰-gonadorelin.[21][22] Strict adherence to optimized protocols and rigorous purification are essential to minimize these impurities and ensure the final product meets the high-purity standards required for research.[18][19][23][24]

Conclusion

The synthesis of research-grade gonadorelin acetate is a multi-step process that demands careful planning, execution, and rigorous quality control. While various synthetic strategies exist, Fmoc-based solid-phase peptide synthesis remains the most practical and efficient method for laboratory-scale production. By understanding the chemical principles behind each step, from resin selection to final purification, researchers can confidently produce high-purity gonadorelin acetate, enabling reliable and impactful studies in reproductive science and beyond.

References

- ACS Publications. (n.d.). Synthesis of Gonadotropin-Releasing Hormone III Analogs. Structure−Antitumor Activity Relationships. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). [Synthesis of GnRH Analogs and Their Application in Targeted Gene Delivery Systems]. PubMed.

- Shaanxi BLOOM Tech Co., Ltd. (n.d.). Gonadorelin Acetate Peptide Suppliers, Manufacturers, Factory - Wholesale Price.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of a long-acting, potent analogue of gonadotropin-releasing hormone. PubMed.

- Pharmaffiliates. (n.d.). Gonadorelin Acetate Impurities.

- Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.

- Scilit. (n.d.). Convergent solid phase peptide synthesis. I. Synthesis of protected segments on a hydroxymethylphenyloxymethyl resin using the base labile FMOC α-amine protection. Model synthesis of LHRH.

- Veeprho. (n.d.). Gonadorelin Acetate EP Impurity C (Free Base).

- National Center for Biotechnology Information. (1990). Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone. PubMed.

- ACS Publications. (2021). Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor. ACS Omega.

- U.S. Pharmacopeia. (2025). Gonadorelin Acetate - Definition, Identification, Assay.

- Encyclopedia.pub. (n.d.). Gonadotropin-Releasing Hormone (GnRH) Analogs.

- Wikipedia. (n.d.). Gonadotropin-releasing hormone agonist.

- (n.d.). Gonadorelin Acetate: A Key Pharmaceutical Intermediate.

- Google Patents. (n.d.). CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis.

- Semantic Scholar. (1990). Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone.

- Pharmaffiliates. (n.d.). Gonadorelin-impurities.

- National Center for Biotechnology Information. (n.d.). Gonadorelin. PubChem.

- ResearchGate. (n.d.). HPLC Analytical method parameters for gonadorelin, progesterone, oxytocin and estradiol.

- MilliporeSigma. (n.d.). Gonadorelin Acetate Pharmaceutical Secondary Standard CRM.

- Shaanxi Bloom Tech Co., Ltd. (2023). What synthesizes gonadorelin?.

- Creative Peptides. (2024). Function of Gonadorelin Acetate in Central Precocious Puberty.

- Bachem. (2024). Synergizing Efficiency: Leveraging Production Expertise in Peptide API Synthesis for Generic Drugs.

- Biosynth. (n.d.). Gonadorelin acetate.

- Axios Research. (n.d.). Gonadorelin.

- Creative Peptides. (n.d.). Gonadorelin.

- U.S. Pharmacopeia. (n.d.). Gonadorelin standards.

- Glen Research. (n.d.). Synthesis, Cleavage and Deprotection of PACE Oligonucleotides.

- Pharmaffiliates. (n.d.). Gonadorelin Acetate Hydrate-impurities.

- Benchchem. (n.d.). Gonadorelin (GnRH).

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.

- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- FUJIFILM Wako. (n.d.). Cleavage / Deprotection Reagents.

- Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Glen Research. (n.d.). Deprotection Guide.

- U.S. Pharmacopeia. (n.d.). Gonadorelin Acetate - USP-NF ABSTRACT.

- Bachem. (n.d.). Gonadorelin Acetate Manufacturer & Supply.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- National Center for Biotechnology Information. (2015). Fmoc Solid-Phase Peptide Synthesis. PubMed.

- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

Sources

- 1. Gonadorelin (GnRH) [benchchem.com]

- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Gonadorelin - Creative Peptides [creative-peptides.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]

- 7. Function of Gonadorelin Acetate in Central Precocious Puberty - Creative Peptides [creative-peptides.com]

- 8. bachem.com [bachem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 17. bloomtechz.com [bloomtechz.com]

- 18. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. innospk.com [innospk.com]

- 20. Gonadorelin Acetate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 21. veeprho.com [veeprho.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. Gonadorelin |Axios Research [axios-research.com]

An In-depth Technical Guide to Gonadorelin Acetate: From Peptide Sequence to Clinical Application

This guide provides a comprehensive technical overview of gonadorelin acetate, a synthetic decapeptide that is a cornerstone of reproductive medicine and endocrinology. We will delve into its fundamental molecular characteristics, intricate mechanism of action, diverse therapeutic applications, and the core experimental protocols for its synthesis and purification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent gonadotropin-releasing hormone (GnRH) agonist.

Part 1: Core Molecular Attributes of Gonadorelin Acetate

Gonadorelin acetate is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH), a decapeptide hormone produced in the hypothalamus.[1][2][3] Its primary function is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][4][5][6]

Peptide Sequence and Physicochemical Properties

The structure of gonadorelin consists of a specific sequence of ten amino acids.[2][7] The N-terminus is a pyroglutamic acid (pGlu), and the C-terminus is a glycinamide, which protects the peptide from degradation by exopeptidases.

Table 1: Key Properties of Gonadorelin Acetate

| Property | Value | Source(s) |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | [2][7][8] |

| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ | [7] |

| Molecular Weight | ~1182.3 g/mol (as free base) | [8] |

| Appearance | White to faintly yellowish, amorphous, hygroscopic powder | [3] |

| Solubility | Very soluble in water and 1% acetic acid | [3][9] |

Part 2: Mechanism of Action and Physiological Function

The physiological effects of gonadorelin are mediated through its interaction with the GnRH receptor (GnRHR) on the surface of gonadotrope cells in the anterior pituitary.[4][5] The GnRHR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a complex intracellular signaling cascade.[10][11]

Receptor Binding and Downstream Signaling

Binding of gonadorelin to the GnRHR primarily activates the Gαq/11 G-protein.[12] This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13]

-

IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium ions (Ca²⁺) into the cytosol.[13]

-

DAG , along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[13]

This cascade of events, particularly the rise in intracellular calcium, is the critical trigger for the synthesis and secretion of the gonadotropins, LH and FSH, into the bloodstream.[10][13]

The Critical Role of Administration Pattern: Pulsatile vs. Continuous

The therapeutic outcome of gonadorelin acetate is entirely dependent on its method of administration. This duality is a cornerstone of its clinical utility.

-

Pulsatile Administration: When delivered in a pulsatile fashion, mimicking the natural, intermittent secretion by the hypothalamus, gonadorelin stimulates the pituitary to release LH and FSH.[5] This approach is used to treat conditions caused by insufficient GnRH production, such as hypothalamic amenorrhea and hypogonadotropic hypogonadism.[5][7]

-

Continuous Administration: In contrast, continuous or high-dose administration leads to a paradoxical effect.[14] After an initial transient surge in LH and FSH, the GnRH receptors on the pituitary become desensitized and downregulated.[2][14] This effectively shuts down the production of LH and FSH, leading to a profound suppression of gonadal steroid production (e.g., estrogen and testosterone).[15] This suppressive effect is the basis for its use in treating hormone-dependent diseases.[16]

Part 3: Therapeutic Applications and Clinical Protocols

The dual nature of gonadorelin's action allows for its use in a wide range of diagnostic and therapeutic contexts.

Table 2: Summary of Gonadorelin Acetate Clinical Applications

| Application Area | Administration Mode | Therapeutic Goal & Mechanism | Clinical Indication(s) |

| Diagnostics | Single Bolus Injection | Assess pituitary gland function by measuring the LH/FSH response. | Differentiating hypothalamic vs. pituitary dysfunction.[1][6] |

| Fertility Induction | Pulsatile Infusion | Mimic natural GnRH pulses to stimulate ovulation or spermatogenesis. | Hypothalamic amenorrhea, hypogonadotropic hypogonadism.[3][5][7] |

| Oncology | Continuous (via analogs) | Downregulate GnRH receptors to suppress gonadal steroid production. | Hormone-sensitive prostate and breast cancers.[16][17][18] |

| Pediatric Endocrinology | Continuous (via analogs) | Suppress premature activation of the HPG axis. | Central Precocious Puberty (CPP).[2] |

| Gynecology | Continuous (via analogs) | Suppress estrogen production to reduce lesion growth. | Endometriosis, Uterine Fibroids. |

| Assisted Reproduction | Continuous (via analogs) | Prevent a premature LH surge during controlled ovarian stimulation. | In Vitro Fertilization (IVF) protocols.[17] |

Part 4: Experimental Methodologies

The synthesis and purification of a high-purity peptide like gonadorelin acetate require precise and validated methodologies.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Gonadorelin

SPPS is the standard method for producing synthetic peptides like gonadorelin.[7][15] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Couple the first C-terminal amino acid (Fmoc-Gly-OH) to the resin.

-

Deprotection: Remove the N-terminal Fmoc protecting group from the attached amino acid using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose a free amine.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Coupling Cycle: Add the next protected amino acid (Fmoc-Pro-OH) along with coupling reagents (e.g., HBTU/HOBt) and a non-nucleophilic base (e.g., DIEA) to catalyze the formation of the peptide bond.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu). Side-chain protecting groups (e.g., Pbf, tBu, Boc, Trt) are used to prevent unwanted side reactions.

-

Cleavage and Deprotection: Once the full peptide is assembled, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and ethanedithiol) to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.

-

Precipitation and Collection: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether, then collect it by centrifugation and lyophilize.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide obtained from synthesis contains impurities and requires purification, which is almost universally achieved using RP-HPLC.[19]

Step-by-Step Methodology:

-

Column: Use a preparative C18 stationary phase column.

-

Mobile Phase A: Prepare an aqueous solvent, typically 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: Prepare an organic solvent, typically 0.1% TFA in acetonitrile.[20]

-

Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a minimal amount of a suitable solvent.

-

Elution: Inject the sample onto the column and elute with a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 55% B over 30-60 minutes).[20][21]

-

Detection: Monitor the column effluent using a UV detector, typically at 214 or 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

-

Salt Exchange (Optional but Recommended): To obtain the acetate salt, the purified TFA salt can be passed through an anion-exchange resin or re-purified using an acetic acid-based mobile phase system.[20]

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the identity of the synthesized peptide.

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Procedure: A small amount of the purified peptide is dissolved and infused into the mass spectrometer.

-

Analysis: The resulting spectrum will show a peak or a series of peaks corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Verification: The observed monoisotopic mass should match the calculated theoretical mass of gonadorelin (1181.6 Da) within a narrow tolerance, confirming that the correct peptide was synthesized.[9]

Conclusion

Gonadorelin acetate is a powerful synthetic peptide whose clinical and research utility is dictated by a sophisticated understanding of its molecular structure and its bimodal physiological response. As a GnRH agonist, its ability to either stimulate or suppress the hypothalamic-pituitary-gonadal axis through controlled administration patterns has made it an indispensable tool in treating a wide spectrum of reproductive and oncological disorders. The robust protocols for its chemical synthesis and purification ensure the high-purity material required for these sensitive applications, underscoring the synergy between peptide chemistry and clinical science.

References

-

What is Gonadorelin Acetate used for? - Patsnap Synapse. (2024-06-14). [Link]

-

Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic. [Link]

-

Gonadorelin | C55H75N17O13 | CID 638793 - PubChem - NIH. [Link]

-

A Comprehensive Introduction to Gonadorelin Acetate - BodyRejuvenation. (2022-03-22). [Link]

-

Gonadorelin: Key Safety & Patient Guidance - Drugs.com. (2025-09-18). [Link]

-

Gonadorelin: The Ultimate Guide to Hormonal Regulation and Reproductive Health. (2025-03-14). [Link]

- CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis - Google P

-

What is the mechanism of Gonadorelin Acetate? - Patsnap Synapse. (2024-07-17). [Link]

-

Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC - NIH. [Link]

- CN105646671A - Gonadorelin purification method - Google P

-

Intracellular Signaling Pathways Mediated by the Gonadotropin-Releasing Hormone (GnRH) Receptor - PubMed. [Link]

-

Gonadorelin Acetate for Injection. (2010-08-17). [Link]

-

The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis. [Link]

-

Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed. [Link]

-

Research on the Process of Synthesizing Antitumor Peptide Drug Acetate Buserelin via Solid-Liquid Combination Method - Oreate AI Blog. (2026-01-07). [Link]

-

Signaling pathways activated by gonadotropin-releasing hormone receptor... | Download Scientific Diagram - ResearchGate. [Link]

-

GONADORELIN - precisionFDA. [Link]

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - Frontiers. (2017-10-23). [Link]

-

Gonadorelin Acetate. [Link]

Sources

- 1. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Function of Gonadorelin Acetate in Central Precocious Puberty - Creative Peptides [creative-peptides.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. What is Gonadorelin Acetate used for? [synapse.patsnap.com]

- 5. bachem.com [bachem.com]

- 6. Gonadorelin: Key Safety & Patient Guidance [drugs.com]

- 7. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biorbyt.com [biorbyt.com]

- 9. Gonadorelin Acetate [drugfuture.com]

- 10. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 13. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 14. youtube.com [youtube.com]

- 15. Gonadorelin - Creative Peptides [creative-peptides.com]

- 16. Research on the Process of Synthesizing Antitumor Peptide Drug Acetate Buserelin via Solid-Liquid Combination Method - Oreate AI Blog [oreateai.com]

- 17. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]

- 21. CN105646671A - Gonadorelin purification method - Google Patents [patents.google.com]

GnRH receptor binding affinity of gonadorelin acetate

An In-Depth Technical Guide: Determination of Gonadorelin Acetate Binding Affinity to the Gonadotropin-Releasing Hormone (GnRH) Receptor

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the binding affinity of gonadorelin acetate for its target, the Gonadotropin-Releasing Hormone (GnRH) receptor. Gonadorelin acetate, a synthetic decapeptide analog of endogenous GnRH, is a cornerstone in reproductive medicine, and quantifying its interaction with the GnRH receptor is fundamental to understanding its pharmacological activity.[1][2] This document moves beyond a simple recitation of protocols, delving into the causal relationships behind experimental design, the principles of self-validating assays, and the robust analysis of binding data. We will explore the foundational biology of the GnRH receptor, detailed methodologies for receptor preparation, the execution of radioligand binding assays, and the mathematical modeling required to derive critical affinity constants such as the dissociation constant (Kd) and the inhibition constant (Ki).

Foundational Principles: The GnRH Receptor and Its Ligand

The GnRH Receptor: A Key Regulator of Reproduction

The Gonadotropin-Releasing Hormone Receptor (GnRHR) is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily, a critical class of drug targets.[3][4][5] Located predominantly on the surface of gonadotrope cells in the anterior pituitary gland, the GnRHR is the primary mediator of the reproductive endocrine cascade.[6][7]

Binding of an agonist like gonadorelin acetate to the GnRHR primarily activates the Gαq/11 G-protein.[3][4] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[3][8]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][9]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9][10]

-

Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C.[9][10]

This signaling cascade ultimately results in the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn regulate gonadal function.[2][10] The pulsatile administration of gonadorelin acetate mimics this natural process, while continuous administration leads to receptor desensitization and downregulation, a mechanism exploited for different therapeutic outcomes.[1][9][11]

Caption: GnRH Receptor signaling cascade upon agonist binding.

Key Pharmacological Concepts

Understanding the following parameters is essential for interpreting binding assay data.

| Parameter | Symbol | Definition | Significance |

| Equilibrium Dissociation Constant | Kd | The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[12][13] | A measure of a radioligand's affinity for its receptor. A lower Kd value indicates higher affinity. |

| Maximum Receptor Density | Bmax | The total concentration of receptor binding sites in the sample.[12][13] | Quantifies the expression level of the receptor in the prepared tissue or cell membranes. |

| Inhibition Constant | Ki | The concentration of a competing (unlabeled) ligand that will bind to 50% of the receptors at equilibrium. | A measure of an unlabeled ligand's (e.g., gonadorelin acetate) affinity. It is a more absolute value than the IC50 as it corrects for the concentration and affinity of the radioligand used. |

| Half-Maximal Inhibitory Concentration | IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | An experimental value derived from a competition assay, used to calculate the Ki. |

Experimental Design: A Self-Validating Approach

The determination of gonadorelin acetate's binding affinity is achieved through a competitive radioligand binding assay. This requires a biological system expressing the GnRH receptor and a suitable radiolabeled ligand that also binds to the receptor.

Preparation of GnRH Receptor-Rich Membranes

The quality of the receptor preparation is paramount for reliable data. Isolated cell membranes are often preferred over intact cells as they provide a more stable and less variable system, though intact cells can offer a more physiological context.[14] The goal is to create a homogenous preparation of membranes rich in functional GnRH receptors.

Caption: Workflow for preparing GnRH receptor-rich membranes.

Protocol 2.1: Step-by-Step Membrane Preparation

-

Cell Culture: Grow cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) to ~90% confluency.

-

Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS), centrifuge at 500 x g for 5 minutes, and discard the supernatant.

-

Lysis: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with a protease inhibitor cocktail). Incubate on ice for 15 minutes.

-

Rationale: The hypotonic buffer causes cells to swell and burst. Protease inhibitors are critical to prevent degradation of the receptor protein by endogenous proteases released during lysis.

-

-

Homogenization: Homogenize the lysate with a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer to ensure complete cell disruption.

-

Differential Centrifugation:

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Repeat the high-speed centrifugation step.

-

Rationale: This washing step removes residual cytosolic proteins and contaminants.

-

-

Final Preparation: Resuspend the final pellet in assay buffer (optionally containing 10% sucrose as a cryoprotectant).

-

Quantification & Storage: Determine the total protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[15][16]

The Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions due to their sensitivity and precision.[17][18] The process involves incubating the receptor preparation with a radioactively labeled ligand and then separating the receptor-bound radioligand from the unbound (free) radioligand.

Sources

- 1. bachem.com [bachem.com]

- 2. bodyrejuvenationmd.com [bodyrejuvenationmd.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is Gonadorelin Acetate used for? [synapse.patsnap.com]

- 7. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 9. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 10. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Function of Gonadorelin Acetate in Central Precocious Puberty - Creative Peptides [creative-peptides.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. TPC - Bmax and KD [turkupetcentre.net]

- 14. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. multispaninc.com [multispaninc.com]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Gonadorelin Acetate for Fundamental Reproductive Endocrinology Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of gonadorelin acetate, a critical tool in the field of reproductive endocrinology. We will delve into its core mechanisms, practical applications, and the nuanced experimental designs required to leverage its full potential in both in vitro and in vivo research settings.

Introduction: Understanding Gonadorelin Acetate

Gonadorelin acetate is a synthetic decapeptide identical to the native gonadotropin-releasing hormone (GnRH) produced by the hypothalamus.[1][2] It is a cornerstone of reproductive research due to its pivotal role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[3] By mimicking the action of endogenous GnRH, gonadorelin acetate allows for the precise manipulation and study of the intricate hormonal cascades that govern reproductive function.[4][5] Its acetate salt form enhances its stability and solubility for research applications.[2]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₅₇H₇₉N₁₇O₁₅ | [6][7][8] |

| Molecular Weight | 1242.34 g/mol | [6][7][8] |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | |

| Appearance | White to faintly yellowish, amorphous, hygroscopic powder | [9] |

| Solubility | Very soluble in water and acetic acid | [9][10][11] |

Mechanism of Action: The GnRH Receptor and Downstream Signaling

Gonadorelin acetate exerts its effects by binding to and activating GnRH receptors (GnRHR), which are G-protein coupled receptors located on the surface of gonadotrope cells in the anterior pituitary gland.[1][5] This binding initiates a complex intracellular signaling cascade.

Upon activation, the GnRHR stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][12] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] This cascade culminates in the synthesis and secretion of the two primary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][13]

Figure 1. Simplified signaling pathway of gonadorelin acetate in a pituitary gonadotrope cell.

The Critical Importance of Pulsatility

A fundamental concept in GnRH physiology is the differential response to pulsatile versus continuous administration.[3]

-

Pulsatile Administration: Mimicking the natural, episodic release of GnRH from the hypothalamus, pulsatile delivery of gonadorelin acetate stimulates the synthesis and secretion of LH and FSH.[1][5] This approach is crucial for studies aimed at inducing ovulation, stimulating spermatogenesis, or investigating the normal functioning of the HPG axis.[14] The frequency of pulses can differentially regulate LH and FSH secretion; higher frequencies favor LH release, while lower frequencies favor FSH release.

-

Continuous Administration: In contrast, continuous or high-dose administration leads to a paradoxical downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[1][15] After an initial stimulatory "flare" phase, this sustained exposure results in a profound suppression of LH and FSH secretion, effectively inducing a state of hypogonadotropic hypogonadism.[16] This inhibitory effect is a valuable tool for studying the consequences of gonadotropin deficiency and for certain therapeutic applications.[1]

Figure 2. Differential outcomes of pulsatile versus continuous gonadorelin acetate administration.

Applications in In Vitro Research

Gonadorelin acetate is instrumental for mechanistic studies using primary pituitary cell cultures or immortalized gonadotrope cell lines (e.g., LβT2 cells).

Common In Vitro Applications:

-

Dose-Response Studies: Determining the concentration of gonadorelin acetate required to elicit a half-maximal (EC₅₀) and maximal (Emax) release of LH and FSH.

-

Signaling Pathway Analysis: Investigating the roles of specific intracellular signaling molecules (e.g., Ca²⁺, PKC, MAPKs) in mediating GnRH action.[17]

-

Gene Expression Studies: Quantifying changes in the mRNA levels of gonadotropin subunits (α-GSU, LHβ, FSHβ) and the GnRH receptor itself following treatment.

-

Receptor Desensitization Assays: Characterizing the molecular mechanisms underlying the downregulation of pituitary responsiveness after continuous agonist exposure.[18]

Protocol: Stimulation of LH Release from Primary Rat Pituitary Cells

This protocol provides a framework for assessing the direct effect of gonadorelin acetate on pituitary gonadotropes.

1. Materials:

- Gonadorelin Acetate (lyophilized powder)

- Sterile, nuclease-free water or appropriate buffer for reconstitution

- Primary pituitary cells isolated from adult female rats (e.g., Wistar strain)

- Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

- Multi-well culture plates (e.g., 24-well)

- Enzyme-linked immunosorbent assay (ELISA) kit for rat LH

2. Procedure:

- Cell Plating: Seed primary pituitary cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and culture for 48-72 hours to allow for attachment.

- Preparation of Gonadorelin Acetate: Reconstitute lyophilized gonadorelin acetate in sterile water to create a high-concentration stock solution (e.g., 1 mM). Perform serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM).

- Stimulation:

- Wash the cells twice with serum-free medium.

- Add the prepared gonadorelin acetate dilutions to the respective wells. Include a vehicle-only control group.

- Incubate for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.

- Sample Collection: Carefully collect the culture supernatant from each well for LH analysis.

- LH Quantification: Measure the concentration of LH in the collected supernatants using a validated rat LH ELISA kit, following the manufacturer's instructions.

3. Data Analysis:

- Plot the mean LH concentration against the log of the gonadorelin acetate concentration.

- Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC₅₀ value.

Applications in In Vivo Research

In vivo studies in animal models are essential for understanding the integrated physiological effects of gonadorelin acetate on the entire HPG axis.[19][20]

Common In Vivo Applications:

-

Induction of Ovulation: Precisely timing ovulation in rodent models for timed mating or oocyte collection.[10][11]

-

Synchronization of Estrous Cycles: Used extensively in veterinary medicine and large animal research to synchronize reproductive cycles within a cohort.[2][5]

-

Models of Puberty: Investigating the hormonal triggers for the onset of puberty.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion of gonadorelin acetate and correlating it with the gonadotropin response.[21][22]

Protocol: Induction of Ovulation in a Prepubertal Rodent Model

This protocol details the use of gonadorelin acetate to induce a synchronized ovulatory event in immature female rats, a common model for studying follicular development and ovulation.

1. Animal Model:

- Immature female Sprague-Dawley or Wistar rats (e.g., 21-25 days old).

2. Materials:

- Pregnant Mare Serum Gonadotropin (PMSG)

- Gonadorelin Acetate

- Sterile 0.9% saline for injections

- Syringes and needles for subcutaneous (SC) or intraperitoneal (IP) injection.

3. Procedure:

- Follicular Development (Day 0): Administer a single SC injection of PMSG (e.g., 10-15 IU in 0.1 mL saline) to stimulate the growth of a cohort of ovarian follicles.

- LH Surge Induction (Day 2, 48-52 hours post-PMSG): Administer a single SC injection of gonadorelin acetate (e.g., 1-5 µg in 0.1 mL saline) to mimic the endogenous LH surge, which triggers ovulation.

- Confirmation of Ovulation (Day 3, 12-16 hours post-gonadorelin):

- Euthanize the animals via an approved method.

- Dissect the oviducts and place them in a petri dish with saline.

- Under a dissecting microscope, identify and count the cumulus-oocyte complexes in the swollen ampulla of the oviduct.

4. Data Analysis and Interpretation:

- Ovulation Rate: Calculate the percentage of animals that ovulated in each treatment group.

- Fecundity: Report the mean number of oocytes ovulated per animal.

- The timing and dose of both PMSG and gonadorelin acetate may need to be optimized depending on the specific rat strain and research objectives.

Typical Gonadotropin Response to a Single Gonadorelin Dose:

| Hormone | Time to Peak | Duration of Elevation | Source |

| LH | ~30-60 minutes | Returns toward baseline within 2-4 hours | [23] |

| FSH | ~30-60 minutes | May show a more prolonged, lower-amplitude response | [23] |

Advanced Considerations: Data Analysis and Self-Validation

Analytical Methods: The accurate quantification of LH and FSH is paramount. Validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) are the gold standards for measuring gonadotropin levels in plasma, serum, or culture media.[24][25] For peptide quantification in PK studies, liquid chromatography-mass spectrometry (LC-MS/MS) offers high specificity and sensitivity.[26]

Experimental Controls and Self-Validation: Every experiment should be designed as a self-validating system.

-

Vehicle Controls: Always include a group that receives the vehicle (e.g., saline) without gonadorelin acetate to establish a baseline.

-

Positive Controls: In functional assays, a known secretagogue can serve as a positive control.

-

Dose-Response Validation: A clear dose-dependent effect validates the biological activity of the compound and the responsiveness of the experimental system.

-

Time-Course Experiments: Measuring responses at multiple time points post-administration is crucial for capturing peak effects and understanding the dynamics of the response.[23]

Conclusion

Gonadorelin acetate is an indispensable tool for fundamental research in reproductive endocrinology. Its ability to precisely mimic the actions of endogenous GnRH provides a powerful means to dissect the complex regulatory networks of the HPG axis. A thorough understanding of its mechanism of action, particularly the differential effects of pulsatile versus continuous administration, is critical for designing robust and meaningful experiments. The protocols and guidelines presented here serve as a foundation for researchers to confidently and effectively integrate gonadorelin acetate into their studies, ultimately advancing our knowledge of reproductive health and disease.

References

-

Comparison between the steroidogenic responses after pulsatile and continuous administration of gonadotrophin releasing hormone to superfused rat follicles. PubMed. Available at: [Link].

-

Different Effects of GnRH Agonists. YouTube. Available at: [Link].

-

What is the mechanism of Gonadorelin Acetate? Patsnap Synapse. Available at: [Link].

-

What is Gonadorelin Acetate used for? Patsnap Synapse. Available at: [Link].

-

Gonadorelin Acetate. PubChem. Available at: [Link].

-

Gonadorelin Acetate. Peptides.gg. Available at: [Link].

-

Gonadorelin Acetate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. Available at: [Link].

-

Physiology of GnRH and Gonadotrophin Secretion. Endotext - NCBI Bookshelf. Available at: [Link].

-

Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? PubMed Central. Available at: [Link].

-

Analysis of the impact of intravenous LH pulses versus continuous LH infusion on testosterone secretion during GnRH-receptor blockade. PubMed Central. Available at: [Link].

-

Gonadorelin. Wikipedia. Available at: [Link].

-

Gonadorelin. PubChem. Available at: [Link].

-

Gonadorelin acetate. AERU - University of Hertfordshire. Available at: [Link].

-

In vitro effects of gonadotropin-releasing hormone (GnRH) analogue on cancer cell sensitivity to cis-platinum. PubMed. Available at: [Link].

-

Signaling pathways activated by gonadotropin-releasing hormone receptor... ResearchGate. Available at: [Link].

-

Gonadorelin: The Ultimate Guide to Hormonal Regulation and Reproductive Health. YouTube. Available at: [Link].

-

Gonadorelin, Acetate. Alpha Diagnostic International. Available at: [Link].

-

What is the recommended dosing for gonadorelin (Gonadotropin-Releasing Hormone)? Dr. Oracle. Available at: [Link].

-

Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action. Reprod Biomed Online. Available at: [Link].

-

The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle. NIH. Available at: [Link].

-

Gonadorelin Acetate for Injection. Ferring Pharmaceuticals. Available at: [Link].

-

Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats. springermedizin.de. Available at: [Link].

-

2012: Clinical usage of GnRH agonists in small animal reproduction: a review. ResearchGate. Available at: [Link].

-

What are the therapeutic candidates targeting GnRHR? Patsnap Synapse. Available at: [Link].

-

Gonadorelin (2 mg Vial) Dosage Protocol. Peptide Reconstitution. Available at: [Link].

-

Gonadorelin Dosage Guide + Max Dose, Adjustments. Drugs.com. Available at: [Link].

-

A prospective randomized single-blind comparative trial of nafarelin acetate with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles. PubMed. Available at: [Link].

-

Animal models for aberrations of gonadotropin action. PubMed Central - NIH. Available at: [Link].

-

How long are Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels elevated after a single dose of gonadorelin? Dr. Oracle. Available at: [Link].

-

Pharmacokinetics and pharmacodynamics of GnRH agonists: clinical implications in pediatrics. PubMed. Available at: [Link].

-

GnRH signaling, the gonadotrope and endocrine control of fertility. PubMed - NIH. Available at: [Link].

-

A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy. MDPI. Available at: [Link].

-

LH and FSH (Gonadotrophins). Gloucestershire Hospitals NHS Foundation Trust. Available at: [Link].

-

A glimpse to gonadorelin. FLORE. Available at: [Link].

Sources

- 1. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 2. Gonadorelin acetate [sitem.herts.ac.uk]

- 3. peptides.gg [peptides.gg]

- 4. What is Gonadorelin Acetate used for? [synapse.patsnap.com]

- 5. bachem.com [bachem.com]

- 6. Gonadorelin Acetate | C57H79N17O15 | CID 11980076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gonadorelin Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Gonadorelin Acetate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. caymanchem.com [caymanchem.com]

- 11. Gonadorelin (acetate) | CAS 34973-08-5 | Cayman Chemical | Biomol.com [biomol.com]

- 12. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. GnRH signaling, the gonadotrope and endocrine control of fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal models for aberrations of gonadotropin action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Gonadorelin - Wikipedia [en.wikipedia.org]

- 22. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]

- 23. droracle.ai [droracle.ai]

- 24. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LH and FSH (Gonadotrophins) [gloshospitals.nhs.uk]

- 26. flore.unifi.it [flore.unifi.it]

A Senior Application Scientist's Guide to Gonadorelin Acetate as a Research Tool

Abstract

Gonadorelin acetate, a synthetic analog of the native Gonadotropin-Releasing Hormone (GnRH), stands as a cornerstone in reproductive endocrinology research. Its discovery, a landmark achievement that garnered a Nobel Prize, unlocked the upper echelons of the hypothalamic-pituitary-gonadal (HPG) axis for scientific investigation. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, mechanism, and practical application of gonadorelin acetate. We will explore its biochemical properties, delve into the intricacies of its signaling pathways, and present validated experimental protocols for its use in both in vitro and in vivo models. The narrative is grounded in causality, explaining not just how to use this tool, but why specific methodological choices are critical for generating robust and reproducible data.

From Discovery to Benchtop: The Genesis of a Foundational Research Tool

The journey to understanding reproductive control began with the theoretical existence of hypothalamic-releasing factors.[1] The pivotal work of Andrew Schally and Roger Guillemin, who painstakingly isolated and characterized the native GnRH decapeptide from hundreds of thousands of porcine hypothalami, transformed the field.[2][3][4] This monumental effort, recognized with the 1977 Nobel Prize in Physiology or Medicine, revealed a simple 10-amino acid peptide that serves as the master conductor of the reproductive system.[2][5][6]

Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) is the initial step in the HPG axis, released from the hypothalamus to stimulate the anterior pituitary.[7] However, its utility as a research tool is limited by a very short plasma half-life of 2-4 minutes.[8] This led to the development of synthetic analogs. Gonadorelin acetate is the synthetic form of GnRH, identical in sequence to the endogenous hormone.[8][9] Its formulation as an acetate salt enhances stability, making it a reliable and practical tool for laboratory research.[10][11][12]

| Property | Native GnRH | Gonadorelin Acetate |

| Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂[8] |

| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ | C₅₅H₇₅N₁₇O₁₃ • xC₂H₄O₂[13] |

| Molecular Weight | ~1182.3 Da | ~1182.3 Da (peptide)[8] |

| Formulation | Endogenous Peptide | Acetate Salt[14] |

| Key Advantage | Physiologically native | Enhanced stability and purity for research applications[10][12] |

| CAS Number | 33515-09-2 (diacetate) | 34973-08-5[8][13] |

Mechanism of Action: A Tale of Two Rhythms

Gonadorelin acetate exerts its effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[7][15][16] The downstream signaling is what dictates the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7][17]

The Canonical Signaling Cascade

Binding of gonadorelin to the GnRHR primarily activates the Gαq/11 protein subunit.[18][19][20] This initiates a well-defined cascade:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[19][21]

-

Second Messenger Generation: This hydrolysis yields two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][18][19][20]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[15][19]

-

Protein Kinase C (PKC) Activation: DAG, in concert with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[15][19]

Together, Ca²⁺ mobilization and PKC activation are crucial for the immediate secretion of gonadotropins and the longer-term synthesis of new LH and FSH molecules.[15][22]

The Critical Importance of Pulsatility

The true genius of the HPG axis lies in its dynamic regulation. The effect of gonadorelin acetate is entirely dependent on its mode of administration.[2] This duality is a fundamental concept for any researcher using this tool.

-

Pulsatile Administration (Stimulatory): When delivered in intermittent pulses, mimicking the natural hypothalamic rhythm, gonadorelin stimulates sustained synthesis and secretion of LH and FSH.[2][23][24] Each pulse activates the GnRHR, and the interval between pulses allows the receptor system to reset, avoiding desensitization.[25] This is the physiological state required for normal reproductive function.[2][9] Low-frequency pulses tend to favor FSH release, while high-frequency pulses preferentially stimulate LH release.[7]

-

Continuous Administration (Inhibitory): Conversely, continuous or high-dose administration leads to a paradoxical inhibitory effect.[2][15][23] Initially, there is a flare of LH and FSH release. However, the constant receptor occupancy leads to rapid desensitization and downregulation of the GnRH receptors on the gonadotrope surface.[15][25] This uncoupling of the receptor from its signaling pathway effectively shuts down gonadotropin secretion, leading to a state of medical hypogonadism.[15]

Gonadorelin Acetate in Practice: Experimental Protocols

As a research tool, gonadorelin acetate is versatile, with applications ranging from basic cell culture studies to complex in vivo animal models.[8]

In Vitro Model: Pituitary Gonadotrope Stimulation

The murine LβT2 cell line is a widely used and validated model for studying gonadotrope function, as it expresses the GnRHR and synthesizes both LH and FSH.[26][27][28]

Objective: To quantify the dose-dependent effect of gonadorelin acetate on LH secretion from LβT2 cells.

Methodology:

-

Cell Culture:

-

Culture LβT2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

-

Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 48 hours.

-

Rationale: This density ensures a confluent monolayer, providing a robust and consistent cell population for stimulation.

-

-

Serum Starvation:

-

Aspirate the growth medium and wash cells once with sterile Phosphate-Buffered Saline (PBS).

-

Replace with serum-free DMEM and incubate for 4-6 hours.

-

Rationale: Serum contains growth factors and hormones that can cause basal activation of signaling pathways. Starvation synchronizes the cells and minimizes background noise, ensuring the observed response is specific to gonadorelin.

-

-

Stimulation:

-

Prepare a stock solution of gonadorelin acetate in sterile, nuclease-free water. Studies show good stability in aqueous solution, especially at a slightly acidic pH of ~5.[8][29]

-

Perform serial dilutions in serum-free DMEM to achieve final concentrations (e.g., 0, 0.1, 1, 10, 100 nM). The "0" serves as the vehicle control.

-

Aspirate starvation medium and add 500 µL of the respective gonadorelin dilutions to each well.

-

Incubate for a defined period (e.g., 4 hours for secretion studies).

-

-

Sample Collection & Analysis:

-

After incubation, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

-

Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.

-

Transfer the clarified supernatant to a new tube for analysis.

-

Quantify LH concentration in the supernatant using a validated sandwich ELISA kit.[30][31][32]

-

Self-Validation & Controls:

-

Vehicle Control (0 nM): Essential for establishing the basal level of LH secretion.

-

Positive Control: A known secretagogue (e.g., a high concentration of KCl to induce depolarization-mediated release) can validate cell viability and secretory capacity.

-

Negative Control: An untreated well to monitor for contamination or spontaneous cell death.

In Vivo Model: The GnRH Stimulation Test

This protocol is a cornerstone for assessing pituitary gonadotrope function in animal models and has clinical parallels.[9] It evaluates the capacity of the pituitary to release LH and FSH in response to a bolus of gonadorelin.

Objective: To assess the integrity of the hypothalamic-pituitary axis in a rodent model.

Methodology:

-

Animal Acclimatization:

-

House adult male Sprague-Dawley rats under a 12:12 light-dark cycle with ad libitum access to food and water for at least one week.

-

Rationale: Acclimatization minimizes stress, which can independently alter HPG axis hormones and confound results.

-

-

Baseline Blood Sampling:

-

Gently restrain the animal and collect a baseline blood sample (approx. 200 µL) from the tail vein into an EDTA-coated tube. This is the T=0 time point.

-

Place the sample on ice immediately.

-

-

Gonadorelin Administration:

-

Administer a single intravenous (IV) or subcutaneous (SC) bolus of gonadorelin acetate. A typical research dose is 1 µg/kg.

-

Rationale: IV administration provides 100% bioavailability and a rapid peak, while SC administration results in slower absorption and is often used for ease of administration.[8] The choice depends on the experimental question.

-

-

Post-Stimulation Blood Sampling:

-

Collect subsequent blood samples at timed intervals post-injection. Typical time points are T=15, 30, 60, and 90 minutes.

-

Rationale: These time points are chosen to capture the peak gonadotropin response and its subsequent decline, providing a dynamic view of pituitary function.

-

-

Sample Processing & Analysis:

-

Centrifuge all blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

Measure LH and FSH concentrations in all plasma samples using a species-specific ELISA or Radioimmunoassay (RIA).[30]

-

Data Interpretation:

-

Normal Response: A significant and rapid rise in LH and FSH levels, typically peaking around 15-30 minutes post-injection, followed by a gradual decline.

-

Hypothalamic Dysfunction: A normal or exaggerated response, as the pituitary is healthy but has been under-stimulated.

-

Pituitary Dysfunction: A blunted or absent response, indicating the gonadotropes are unable to secrete hormones appropriately.

Technical Considerations & Best Practices

-

Peptide Stability: Gonadorelin acetate is a lyophilized powder and should be stored at -20°C for long-term stability.[33] Once reconstituted in an aqueous solution, it is stable for extended periods, especially when stored at 4°C and a pH of ~5.[10][12][29] Avoid repeated freeze-thaw cycles.

-

Purity: Use high-purity, research-grade gonadorelin acetate to avoid confounding effects from impurities or degradation products.[10][12]

-

Analytical Methods: ELISA is a common, safe, and convenient method for quantifying LH and FSH.[30][34] It relies on a "sandwich" principle where the hormone is captured between two specific antibodies.[32][35] Ensure the chosen kit is validated for the species and sample type being tested.

Conclusion

Gonadorelin acetate is more than a synthetic peptide; it is a key that has unlocked fundamental principles of reproductive biology. Its discovery was a triumph of biochemical perseverance, and its application in the lab continues to illuminate the complex interplay of the HPG axis. By understanding its dualistic mechanism of action and employing validated, controlled experimental designs, researchers can leverage gonadorelin acetate to generate high-fidelity data, driving forward our knowledge in endocrinology, fertility, and hormone-dependent diseases.[36]

References

- Title: Gonadotrophin-releasing hormone (GnRH)

- Title: Gonadorelin Acetate - Peptides.

-

Title: Gonadotropin-releasing hormone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanism of GnRH action in gonadotrophs - PubMed Source: PubMed URL: [Link]

-

Title: Mechanism of GnRH action in gonadotrophs | Human Reproduction Source: Oxford Academic URL: [Link]

-

Title: Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed Source: PubMed URL: [Link]

-

Title: Gonadotropin-releasing hormone: incredible 50 years - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone - PubMed Central Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: KEGG PATHWAY: map04912 Source: KEGG URL: [Link]

-

Title: GNRH Signaling - QIAGEN GeneGlobe Source: QIAGEN URL: [Link]

-

Title: Signal transduction pathways of GnRHR. Schematic illustration of GnRHR... Source: ResearchGate URL: [Link]

-

Title: Gonadotropin-Releasing Hormone Receptors: Where Did They Come From? - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: How GnRH activates its receptor, opening pathways for new therapies Source: Chinese Academy of Sciences URL: [Link]

-

Title: Comparison between the steroidogenic responses after pulsatile and continuous administration of gonadotrophin releasing hormone to superfused rat follicles - PubMed Source: PubMed URL: [Link]

-

Title: GnRH signaling, the gonadotrope and endocrine control of fertility - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Andrew Schally - Wikipedia Source: Wikipedia URL: [Link]

-

Title: KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO) Source: KEGG URL: [Link]

-

Title: Discovery and evolutionary history of gonadotrophin-inhibitory hormone and kisspeptin: new key neuropeptides controlling reproduction - PubMed Source: PubMed URL: [Link]

-

Title: Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using nRH Receptor-Expressing Pituitary Cell Lines* | Endocrine Reviews Source: Oxford Academic URL: [Link]

-

Title: THE BIRTH OF ENDOCRINOLOGY AND NEUROENDOCRINOLOGY Source: The Endocrinologist URL: [Link]

-

Title: Cryo-EM structures reveal how GnRH activates its receptor - EurekAlert! Source: EurekAlert! URL: [Link]

-

Title: Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed Source: PubMed URL: [Link]

-

Title: Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Discovery and evolutionary history of gonadotropin-inhibitory hormone (GnIH), a new key neuropeptide controlling reproduction Source: Journal of Neuroendocrinology URL: [Link]

-

Title: What is Gonadorelin Acetate used for? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM Source: GLOWM URL: [Link]

-

Title: Different Effects of GnRH Agonists - YouTube Source: YouTube URL: [Link]

-

Title: Research Resource: Gonadotropin-Releasing Hormone Receptor-Mediated Signaling Network in LβT2 Cells: A Pathway-Based Web-Accessible Knowledgebase | Molecular Endocrinology Source: Oxford Academic URL: [Link]

-

Title: Gonadotropin-inhibitory hormone inhibits GnRH-induced gonadotropin subunit gene transcriptions by inhibiting AC/cAMP/PKA-dependent ERK pathway in LβT2 cells - PubMed Source: PubMed URL: [Link]

-

Title: Gonadorelin acetate - AERU Source: University of Hertfordshire URL: [Link]

-

Title: Development and application of competitive ELISA assays for rat LH and FSH - PubMed Source: PubMed URL: [Link]

-

Title: Analysis of the impact of intravenous LH pulses versus continuous LH infusion on testosterone secretion during GnRH-receptor blockade - PubMed Central Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: lh elisa - Atlas Medical Source: Atlas Medical URL: [Link]

-

Title: Gonadorelin Acetate | C57H79N17O15 | CID 11980076 - PubChem Source: PubChem URL: [Link]

-

Title: Gonadorelin - What It Is, Research, & Legal Status (2025) - Regen Therapy Source: Regen Therapy URL: [Link]

-

Title: LH ELISA - Ibl-international Source: IBL International URL: [Link]

-

Title: Gonadorelin: Benefits, Uses, and How It Works - Wittmer Rejuvenation Clinic Source: Wittmer Rejuvenation Clinic URL: [Link]

-